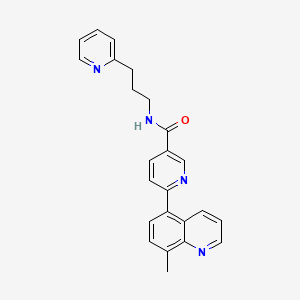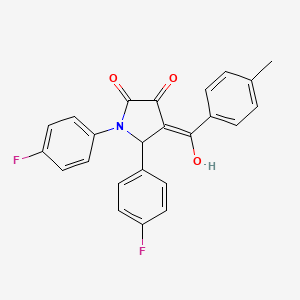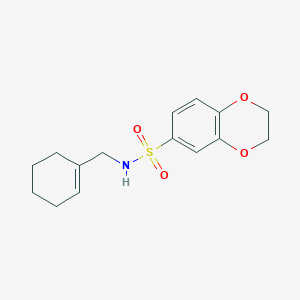![molecular formula C13H16N2O2 B5498460 1-[4-(2-nitrovinyl)phenyl]piperidine](/img/structure/B5498460.png)
1-[4-(2-nitrovinyl)phenyl]piperidine
Overview
Description
Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Phenylpiperidines are compounds with a phenyl group directly attached to this piperidine ring .Scientific Research Applications
Antileukemic Activity
Research on piperidine derivatives has revealed their potential in anticancer applications, particularly for leukemia. Compounds related to piperidine, such as substituted phenyl piperidin-1-yl methanone derivatives, have demonstrated significant antiproliferative activity against human leukemia cells. Specifically, compounds with nitro and fluoro substitution on the phenyl ring of aryl carboxamide moieties have been found effective in inhibiting leukemia cell growth and inducing apoptosis at low concentrations (Vinaya et al., 2011).
Structural Analysis
Structural characterization of piperidine derivatives, including various nitroso, nitromethyl, and ethoxycarbonyl substituted compounds, contributes significantly to understanding their potential applications. For instance, the crystal structure analysis of these compounds provides insights into their conformations, orientations, and interactions at the molecular level. This information is crucial for predicting and tailoring the chemical behavior of these compounds in various applications (Zárate et al., 2015; Sukumar et al., 1993; Thiruvalluvar et al., 1997; Priya et al., 1993).
Antioxidant Development
The development of functional nitroxyl radicals, particularly in piperidine and pyrrolidine frameworks, is another important area of research. These radicals are recognized for their roles as antioxidants, contrast agents, spin probes, and polymerization mediators. The modification of piperidine nitroxyl radicals to enhance stability and reactivity, especially towards reducing agents like ascorbic acid, is an area of ongoing research. This has implications for their use in medical imaging, radiation protection, and polymerization processes (Kinoshita et al., 2009).
Synthesis of Novel Compounds
The synthesis of N-phenyl-substituted piperidines through catalytic reduction and reductive amination processes has been explored. This method allows for the creation of monocyclic and fused N-phenylazabicyclic systems, which can be useful in a variety of chemical and pharmaceutical applications (Bunce et al., 2003).
Biological Studies
Piperidin-4-one derivatives have been synthesized and characterized for their potential biological activities, such as herbicidal, fungicidal, anticancer, and anesthetic properties. This research involves the synthesis of variously substituted piperidin-4-one compounds and their subsequent incorporation into other molecules for targeted biological applications (Mubarak, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[(Z)-2-nitroethenyl]phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-15(17)11-8-12-4-6-13(7-5-12)14-9-2-1-3-10-14/h4-8,11H,1-3,9-10H2/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBOZDYLONLBLY-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C\[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate](/img/structure/B5498379.png)
![N-{2-[4-(1H-indol-2-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5498393.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498396.png)

![N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5498411.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5498420.png)

![N-[1-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5498440.png)
![5-(4-butoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498452.png)
![N-[2-[1-cyano-2-(3-nitrophenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5498454.png)

![6-(2-phenylvinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498469.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridazin-3-yl)thiomorpholine](/img/structure/B5498477.png)